Maleic anhydride-2,3-13C2

Description

The exact mass of the compound (3,4-13C2)Furan-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Maleic anhydride-2,3-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleic anhydride-2,3-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

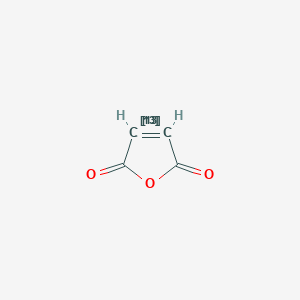

Structure

3D Structure

Properties

IUPAC Name |

(3,4-13C2)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH]C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584055 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41403-35-4 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic-2,3-13C2 anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Maleic anhydride-2,3-13C2 chemical properties

An In-Depth Technical Guide to Maleic Anhydride-2,3-¹³C₂

Prepared by a Senior Application Scientist

Introduction: Beyond the Formula

To the dedicated researcher, a molecule is more than a collection of atoms; it is a tool, a probe, and a key to unlocking complex mechanisms. Maleic anhydride, a cornerstone of polymer and synthetic chemistry, is a familiar entity. However, the introduction of stable isotopes at specific positions—creating Maleic Anhydride-2,3-¹³C₂—transforms this commodity chemical into a high-precision instrument for mechanistic elucidation, metabolic tracing, and quantitative analysis.

This guide eschews a conventional data-sheet format. Instead, it offers a deeper perspective, grounded in practical application and scientific causality, for professionals in research and development. We will explore not just the what of Maleic Anhydride-2,3-¹³C₂'s properties, but the why—why it is a superior choice for specific research questions and how its unique characteristics can be leveraged to produce unambiguous, publishable data.

Part 1: Core Identity and Physicochemical Properties

The foundational data for any reagent provides the basis for its handling, application, and behavior in a reaction matrix. Maleic Anhydride-2,3-¹³C₂ is a solid at room temperature, presenting as a white or colorless crystalline material.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₂C₂H₂O₃ | [1][2] |

| Molecular Weight | 100.04 g/mol | [1][2][3] |

| CAS Number | 41403-35-4 | [1][2][4] |

| Synonyms | 2,5-Furandione-3,4-¹³C₂ | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 51-56 °C (lit.) | [1][4] |

| Boiling Point | 200 °C (lit.) | [1][4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

The key distinction from its unlabeled analogue (CAS 108-31-6, MW 98.06 g/mol ) is the +2 mass unit shift due to the two ¹³C atoms.[1][5] This seemingly minor change is the foundation of its utility in mass spectrometry-based applications.

Part 2: The Spectroscopic Signature of ¹³C Labeling

Isotopic labeling provides a powerful method for resolving ambiguity in spectroscopic analysis. By "tagging" specific atoms, we can follow them through complex transformations and definitively assign spectral features.

Mass Spectrometry (MS)

In mass spectrometry, the most immediate and obvious impact of the ¹³C₂ labeling is the shift in the molecular ion peak. Unlabeled maleic anhydride has a monoisotopic mass of 98.00 Da. Maleic Anhydride-2,3-¹³C₂ will exhibit a molecular ion peak at 100.04 Da . This clear M+2 shift makes it an ideal internal standard for quantitative MS assays, as it co-elutes with the unlabeled analyte but is baseline-resolved in the mass spectrum, eliminating ion suppression effects.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is where the true diagnostic power of this labeling pattern becomes evident. The ¹³C isotope has a nuclear spin (I = ½), just like a proton, making it NMR-active.

-

¹³C NMR: A standard ¹³C NMR spectrum of unlabeled maleic anhydride shows two signals: one for the carbonyl carbons (~165 ppm) and one for the olefinic carbons (~137 ppm). In the ¹³C₂ labeled version, the signal corresponding to the olefinic carbons at positions 2 and 3 will be dramatically enhanced due to the ~99% enrichment, making it stand out from the natural abundance signals. This is invaluable for studying reactions where the anhydride is grafted onto a complex polymer backbone, as the labeled signals can be easily distinguished from the polymer's carbon signals.[6]

-

¹H NMR: The most elegant effect is observed in the proton spectrum. The two equivalent olefinic protons in unlabeled maleic anhydride produce a singlet. In Maleic Anhydride-2,3-¹³C₂, these protons are directly bonded to ¹³C atoms. This results in splitting of the proton signal due to one-bond carbon-hydrogen coupling (¹JCH) . The singlet will become a doublet. The magnitude of this coupling constant for sp² carbons in alkenes is typically large, in the range of 155-170 Hz .[3][7] Observing this large coupling constant is definitive proof of the label's location.

Caption: Diels-Alder reaction workflow with labeled dienophile.

Case Study 2: Elucidating Polymer Grafting Mechanisms

A key industrial application of maleic anhydride is its grafting onto polymer backbones, such as polyethylene or polypropylene, to create compatibilizers and adhesion promoters. The exact structure of the attachment point can be difficult to determine. A study on this process utilized [2,3-¹³C₂]MA to overcome analytical hurdles. [6]By using ¹³C NMR, the researchers were able to suppress the overwhelming signals from the polymer backbone and focus only on the signals from the grafted anhydride. This allowed them to prove that the maleic anhydride attaches to the tertiary carbons of the polymer backbone as single succinic anhydride rings, providing clear, definitive evidence for the reaction mechanism. [6]This is a prime example of using isotopic labeling to solve a complex structural problem that would be intractable otherwise.

Part 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, where the analytical steps confirm the success of the chemical transformation.

Protocol 1: Diels-Alder Cycloaddition and Mechanistic Validation

This protocol describes the reaction of Maleic Anhydride-2,3-¹³C₂ with 1,3-butadiene and the subsequent analysis to confirm product structure.

Methodology:

-

Apparatus Setup: In a ventilated hood, equip a round-bottomed flask with a stirrer, reflux condenser, and a gas inlet tube.

-

Reagent Preparation: Dissolve Maleic Anhydride-2,3-¹³C₂ (1.0 eq) in a suitable dry solvent (e.g., benzene or toluene).

-

Reaction: Heat the solution gently (e.g., 50°C) and begin bubbling 1,3-butadiene gas through the solution with vigorous stirring. The reaction is exothermic; monitor the temperature.

-

Completion: Continue the reaction for 2-3 hours or until the consumption of butadiene slows significantly.

-

Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.

-

Self-Validation (Analysis):

-

MS Analysis: Dissolve a small sample and acquire a mass spectrum. Confirm the presence of the molecular ion peak corresponding to the adduct (100.04 + 54.09 = 154.13 Da).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Confirm the disappearance of the reactant vinyl proton signal and the appearance of new signals for the cyclohexene product. Crucially, identify the signals for the protons attached to the formerly olefinic carbons and verify they are split into doublets with a ¹JCH coupling constant of ~160 Hz.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum. Confirm the presence of the two intense, enriched signals corresponding to the labeled carbons in the product backbone.

-

Protocol 2: Workflow for Use as a Quantitative MS Internal Standard

This workflow outlines the use of the labeled compound for accurate quantification of unlabeled maleic anhydride in a sample matrix.

Caption: Workflow for using ¹³C₂-MA as an MS internal standard.

Part 5: Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. Maleic anhydride, whether labeled or not, is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. [8][9]It is harmful if swallowed and may cause allergic skin or respiratory reactions. [1][8]Chronic exposure can cause damage to the respiratory system. [8][9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. [1][10]Work in a well-ventilated fume hood. Use a respirator with appropriate cartridges if dusts are generated. [1]* Handling: Avoid creating dust. Keep away from moisture, as it readily hydrolyzes to maleic acid. Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials must be handled as hazardous waste. [8][10]

Conclusion

Maleic Anhydride-2,3-¹³C₂ is a sophisticated research tool that offers unparalleled clarity in a variety of applications. Its true value is realized when its unique spectroscopic properties are leveraged to design experiments that are inherently self-validating. From tracing the skeletal rearrangements in a Diels-Alder reaction to quantifying metabolites or identifying graft points on a polymer, the two ¹³C atoms provide a definitive and unambiguous signal. For the researcher seeking to move beyond assumption to certainty, the strategic use of isotopically labeled reagents like Maleic Anhydride-2,3-¹³C₂ is not just an advantage—it is a necessity.

References

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Maleic anhydride. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Maleic anhydride. [Link]

-

Valudor Products, LLC. Safety Data Sheet: maleic anhydride. [Link]

-

PubChem. Maleic Anhydride. [Link]

-

van Duin, M., Lako, J. T. G., & van der Werff, B. J. C. (2021). ¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Macromolecules, 31(15), 5377-5386. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

S. Semaan, F., & de F. V. Marques, M. (2020). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Revista Virtual de Química, 12(4), 987-1003. Available at: [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Douwin Chemical. Synthesis of Maleic Anhydride. [Link]

-

ResearchGate. Application of Maleic Anhydride-Based Materials. [Link]

-

Isotope Science. CAS 41403-35-4 Maleic anhydride (2,3-13C2). [Link]

-

Organic Syntheses. cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

-

P&S Chemicals. Product information, Maleic anhydride-2,3-13C2. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Khan Academy. Diels-Alder reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isotope-edited IR spectroscopy for the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rubingroup.org [rubingroup.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Maleic Anhydride-2,3-¹³C₂

This in-depth technical guide provides a detailed exploration of the synthesis and purification of maleic anhydride-2,3-¹³C₂, a critical isotopically labeled compound for researchers, scientists, and professionals in drug development. This document offers not just a procedural outline but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the process for producing a high-purity, validated final product.

Introduction: The Significance of ¹³C-Labeled Maleic Anhydride

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the fields of metabolism, metabolomics, and as standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Maleic anhydride, with its bifunctional reactivity, is a versatile building block in organic synthesis.[3] The incorporation of two ¹³C atoms at the 2 and 3 positions of the maleic anhydride ring provides a distinct mass shift and a unique NMR signature, enabling precise tracking and quantification in complex biological and chemical systems.[1][2] This guide details the robust synthesis of maleic anhydride-2,3-¹³C₂ from its corresponding labeled acid and outlines rigorous purification protocols to achieve the high purity required for demanding research applications.

Synthesis of Maleic Anhydride-2,3-¹³C₂: Dehydration of Maleic Acid-2,3-¹³C₂

The most direct and efficient synthetic route to maleic anhydride-2,3-¹³C₂ is the dehydration of maleic acid-2,3-¹³C₂. This precursor is commercially available with high isotopic enrichment, providing a solid foundation for the synthesis.[4][5] The core of this synthesis is the removal of a water molecule from the dicarboxylic acid to form the cyclic anhydride.

Mechanistic Insight

The dehydration of maleic acid is an intramolecular condensation reaction. The cis-configuration of the two carboxylic acid groups in maleic acid is crucial for this cyclization to occur readily upon heating. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the anhydride.[6]

Experimental Protocol: Azeotropic Dehydration

For a laboratory-scale synthesis focused on high yield and purity of an expensive isotopically labeled starting material, azeotropic dehydration is a highly effective method. This technique utilizes a solvent that forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture.

Materials and Equipment:

-

Maleic acid-2,3-¹³C₂ (99 atom % ¹³C)[4]

-

Toluene or xylene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add maleic acid-2,3-¹³C₂.

-

Solvent Addition: Add anhydrous toluene or xylene to the flask. The volume should be sufficient to create a slurry that can be stirred effectively.

-

Apparatus Assembly: Attach a Dean-Stark apparatus to the flask, and top it with a reflux condenser. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.

-

Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The toluene/xylene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction is complete when no more water collects in the Dean-Stark trap. The reaction time will vary depending on the scale.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude maleic anhydride-2,3-¹³C₂.

Purification of Maleic Anhydride-2,3-¹³C₂

Purification is a critical step to ensure the final product is free of any residual starting material, solvent, or by-products such as fumaric acid. For isotopically labeled compounds, the chosen purification method must also minimize material loss.

Comparative Analysis of Purification Techniques

| Purification Method | Advantages | Disadvantages |

| Sublimation | High purity achievable, solvent-free. | Can be slow, potential for material loss if not performed carefully. |

| Recrystallization | Effective for removing a range of impurities. | Requires finding a suitable solvent system, potential for product loss in the mother liquor.[7] |

| Vacuum Distillation | Suitable for larger scales, effective for separating non-volatile impurities.[8][9] | Requires specialized equipment, potential for thermal degradation if not controlled properly. |

For the high-purity requirements of research-grade maleic anhydride-2,3-¹³C₂, sublimation is often the preferred method due to its ability to yield a very pure, crystalline product without the use of solvents.

Experimental Protocol: Purification by Sublimation

Equipment:

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

Step-by-Step Procedure:

-

Apparatus Setup: Place the crude maleic anhydride-2,3-¹³C₂ at the bottom of the sublimation apparatus.

-

Assembly: Insert the cold finger and ensure a good seal.

-

Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.

-

Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water) through the cold finger.

-

Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be above the sublimation point of maleic anhydride but below its melting point to ensure efficient sublimation.

-

Collection: The purified maleic anhydride-2,3-¹³C₂ will deposit as crystals on the cold finger.

-

Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas and collect the purified crystals from the cold finger.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of maleic anhydride is simple, showing a single peak for the two equivalent olefinic protons.[10] For the ¹³C-labeled version, this peak will appear as a doublet due to coupling with the adjacent ¹³C atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show a strong, single resonance for the labeled olefinic carbons, confirming the position of the isotopic labels.[1][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of the labeled compound.[13][14][15] The mass spectrum of maleic anhydride-2,3-¹³C₂ will show a molecular ion peak at m/z that is two mass units higher than that of the unlabeled compound, confirming the incorporation of two ¹³C atoms.

Purity Assessment

The chemical purity can be determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The melting point of the purified product should also be determined and compared to the literature value (51-56 °C).[16]

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for maleic anhydride-2,3-¹³C₂.

Purification Workflow

Caption: Purification and analysis workflow.

Conclusion

The synthesis and purification of maleic anhydride-2,3-¹³C₂ is a well-defined process that yields a high-purity product suitable for a wide range of research applications. The key to a successful outcome lies in the careful execution of the dehydration reaction to maximize yield and the selection of an appropriate purification technique, such as sublimation, to achieve the desired level of purity. The analytical characterization of the final product is a critical, self-validating step that ensures the integrity of the isotopically labeled compound for its intended use.

References

-

Blair, I. A. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 77(15), 4973–4980. [Link]

-

Heinen, W., et al. (1998). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 31(18), 6135–6143. [Link]

-

Jones, B. R., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136-146. [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]

- European Patent Office. (1987). Process for preparing fine crystal particle of maleic anhydride and maleic anhydride composition containing such maleic anhydride particle. EP0214645A2.

- U.S. Patent 2,129,166. (1938).

-

Cerno Bioscience. (n.d.). Isotope Labeling. [Link]

-

Heinen, W., et al. (1998). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules. [Link]

-

Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (2020, October 6). YouTube. [Link]

- U.S. Patent 2,134,531. (1938).

- U.S. Patent 2,729,599. (1956).

- U.S. Patent 4,414,398. (1983). Dehydration of maleic acid to form maleic anhydride.

-

Pearson+. (n.d.). While attempting to recrystallize maleic anhydride, a student dis... | Study Prep. [Link]

- Canadian Patent 1054619A. (1979).

-

Sciencemadness.org. (2020, May 5). Maleic Acid by Dehydration of Malic Acid ?[Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2024, December 24). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]

- Google Patents. (n.d.). Method for cleaning distilling equipment for producing maleic anhydride.

-

Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(9). [Link]

- U.S. Patent 1,987,301. (1935).

-

Feng, H., et al. (2007). Purification of maleic anhydride by vacuum distillation. Jingxi Shiyou Huagong, 24(2), 50-52. [Link]

-

SpectraBase. (n.d.). Maleic anhydride. [Link]

-

PubChem. (n.d.). Maleic acid-2,3-13C2. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. 马来酸-2,3-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Maleic acid-2,3-13C2 | C4H4O4 | CID 12201063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. EP0214645A2 - Process for preparing fine crystal particle of maleic anhydride and maleic anhydride composition containing such maleic anhydride particle - Google Patents [patents.google.com]

- 8. US2129166A - Purification of maleic anhydride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isotope.com [isotope.com]

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Maleic Anhydride-2,3-¹³C₂

Foreword: Beyond the Spectrum

In modern chemical analysis, a spectrum is more than a pattern of peaks; it is a narrative of molecular structure, reactivity, and dynamics. For a molecule as fundamental and versatile as maleic anhydride, understanding this narrative is crucial for its application in polymer science, organic synthesis, and materials development.[1][2] This guide delves into the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of a specialized variant: Maleic anhydride-2,3-¹³C₂. The strategic placement of two adjacent ¹³C isotopes transforms a simple spectrum into a rich source of structural and connectivity data. As researchers and drug development professionals, mastering the interpretation of such spectra is not merely an academic exercise—it is a requisite for innovation. This document provides the theoretical underpinnings, field-proven experimental protocols, and in-depth analysis required to leverage this powerful analytical tool.

Part 1: Theoretical Foundation: From Symmetry to Splitting

The Unlabeled Molecule: A Case of Symmetry

In its natural, unlabeled state, maleic anhydride (C₄H₂O₃) possesses a C₂ᵥ symmetry axis. This molecular symmetry dictates that certain atoms are chemically and magnetically equivalent.[3] Consequently, its standard proton-decoupled ¹³C NMR spectrum is deceptively simple, displaying only two signals:

-

One signal for the two equivalent olefinic carbons (C2 and C3).

-

One signal for the two equivalent carbonyl carbons (C1 and C4).

This simplicity, while elegant, conceals valuable information about the connectivity between the olefinic carbons—information that is critical when tracking the molecule's fate in chemical reactions.

The Labeled Variant: Unlocking Connectivity with ¹³C-¹³C Coupling

The introduction of ¹³C isotopes at the C2 and C3 positions fundamentally alters the NMR experiment.[4][5] Since ¹³C is a spin-½ nucleus (unlike the NMR-inactive ¹²C), the adjacent labels can interact through a phenomenon known as spin-spin coupling.[6] This interaction, mediated by the bonding electrons, splits the single peak of the olefinic carbons into a doublet. The separation between the lines of this doublet is the one-bond carbon-carbon coupling constant, or ¹J(CC), which provides direct, unambiguous evidence of the C2-C3 bond.

This isotopic enrichment serves two primary purposes:

-

Signal Enhancement: It dramatically increases the signal intensity of the labeled carbons, which is crucial as the natural abundance of ¹³C is only 1.1%.[7]

-

Structural Elucidation: It enables the measurement of ¹³C-¹³C coupling constants and facilitates advanced NMR experiments, such as 1D and 2D INADEQUATE (Incredible Natural Abundance DoublE QUantum Transfer Experiment), which are designed to map out carbon frameworks.[4][8]

Caption: Structure of Maleic anhydride-2,3-¹³C₂ highlighting the adjacent labeled carbons.

Part 2: Experimental Protocol: A Self-Validating Workflow

The trustworthiness of analytical data stems from a robust and reproducible experimental protocol. The following workflow is designed to acquire a high-quality, proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Objective

To acquire a high-resolution, quantitative ¹³C{¹H} NMR spectrum of Maleic anhydride-2,3-¹³C₂ to determine chemical shifts (δ) and the one-bond carbon-carbon coupling constant (¹J(CC)).

Materials and Equipment

-

Analyte: Maleic anhydride-2,3-¹³C₂ (≥98% chemical purity, 99% isotopic enrichment).[9][10]

-

Solvent: Deuterated chloroform (CDCl₃) or Acetone-d₆. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and provide a deuterium signal for field-frequency locking.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]

-

Consumables: High-precision 5 mm NMR tubes, pipettes, vial.

Step-by-Step Methodology

-

Sample Preparation:

-

Step 1: Weigh approximately 10-20 mg of Maleic anhydride-2,3-¹³C₂ directly into a clean, dry vial. Rationale: This concentration provides an excellent signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

-

Step 2: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

-

Step 3: Gently swirl the vial until the solid is completely dissolved.

-

Step 4: Transfer the solution into a 5 mm NMR tube. Rationale: Using a high-precision tube minimizes magnetic field distortions, leading to sharper spectral lines and more accurate data.

-

-

Spectrometer Setup and Data Acquisition:

-

Step 1: Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A homogeneous field is essential for achieving high resolution and minimizing peak distortion.

-

Step 2: Tuning and Matching: Tune and match the probe for the ¹³C frequency. Rationale: This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing sensitivity.

-

Step 3: Setting Acquisition Parameters: Use a standard one-pulse ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle (p1): 30 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, improving the efficiency of data acquisition, especially for non-quantitative surveys. For quantitative measurements, a 90° pulse should be used.[7]

-

Relaxation Delay (d1): 2-5 seconds. Rationale: While the labeled carbons are protonated and should relax relatively quickly, the unlabeled carbonyl carbons are quaternary and have a much longer relaxation time (T₁). A sufficient delay is necessary to allow for near-complete relaxation, ensuring signal intensities are accurate, particularly for quantitative analysis.

-

Number of Scans (ns): 64 to 256. Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio. Given the 99% enrichment of the olefinic carbons, a high-quality spectrum can be obtained rapidly.

-

Acquisition Time (aq): ~1-2 seconds. Rationale: This determines the digital resolution of the spectrum. A longer acquisition time yields better resolution.

-

-

Step 4: Data Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.0 ppm.

-

Caption: A streamlined workflow for the ¹³C NMR analysis of Maleic Anhydride-2,3-¹³C₂.

Part 3: Spectral Interpretation and In-Depth Analysis

The resulting spectrum provides a clear and quantitative picture of the molecule's carbon environment. The key is to analyze not just the position of the signals (chemical shift), but also their multiplicity (splitting pattern).

Expected Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit two distinct regions of interest. The data presented below are representative and may vary slightly based on solvent and experimental conditions.

| Carbon Atom(s) | Labeling | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |

| C1, C4 (Carbonyl) | Natural Abundance | ~165 - 170 | Singlet | N/A |

| C2, C3 (Olefinic) | ¹³C Labeled | ~130 - 135 | Doublet | ¹J(CC) ≈ 70 - 80 Hz |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent environment.

In-Depth Analysis

-

Chemical Shifts (δ):

-

Carbonyl Carbons (δ ≈ 165-170 ppm): These carbons appear significantly downfield due to the strong deshielding effect of the two highly electronegative oxygen atoms they are bonded to.[11] Their appearance as a sharp singlet confirms their chemical equivalence and the absence of any adjacent ¹³C nuclei in the majority of molecules.

-

Olefinic Carbons (δ ≈ 130-135 ppm): These sp²-hybridized carbons resonate in the typical alkene region of the spectrum.[12] The presence of the electron-withdrawing anhydride functionality deshields them relative to simple alkenes.

-

-

¹J(CC) Coupling Constant:

-

The most informative feature of the spectrum is the doublet for the olefinic carbons. The splitting of this doublet, approximately 70-80 Hz, is the ¹J(CC) coupling constant. The magnitude of one-bond carbon-carbon coupling is directly related to the hybridization of the carbons involved. For a bond between two sp² carbons, this value is characteristically in the range of 65-85 Hz, which validates the assignment.[13] This direct measurement confirms the intact C2-C3 bond in the molecule.

-

-

Comparison with Unlabeled Spectrum:

-

Unlabeled: A single peak at ~132 ppm representing both C2 and C3.

-

Labeled: A doublet centered at ~132 ppm, with the two lines separated by ~75 Hz.

-

This stark difference underscores the power of isotopic labeling. The labeled spectrum not only confirms the presence of the olefinic carbons but also proves their direct connectivity, a piece of information that is entirely absent in the spectrum of the unlabeled compound.

-

Part 4: Applications in Mechanistic and Structural Studies

The use of Maleic anhydride-2,3-¹³C₂ transcends simple compound identification. It serves as a powerful probe in complex chemical systems.

-

Tracking Reaction Mechanisms: In polymer chemistry, maleic anhydride is frequently grafted onto polyolefin backbones to improve properties like adhesion.[8][14] By using the ¹³C₂-labeled variant, researchers can easily track the anhydride moiety in the complex polymer matrix. The unique doublet signal of the labeled carbons acts as a spectroscopic beacon, allowing for the unambiguous identification of graft sites and the study of reaction kinetics and mechanisms even at low concentrations.[8]

-

Confirming Molecular Architectures: In organic synthesis, maleic anhydride is a classic dienophile in Diels-Alder reactions.[1] When constructing complex molecular frameworks, confirming that the desired bond-forming events have occurred is paramount. Using Maleic anhydride-2,3-¹³C₂ in such a reaction allows for the use of advanced NMR techniques like 2D INADEQUATE. This experiment directly correlates adjacent ¹³C nuclei, providing an unbreakable chain of evidence for the carbon skeleton of the newly formed product.

Conclusion

The ¹³C NMR spectrum of Maleic anhydride-2,3-¹³C₂ is a prime example of how strategic isotopic labeling can elevate a routine analytical technique into a precision tool for chemical investigation. The key diagnostic feature—the doublet arising from one-bond ¹³C-¹³C coupling—provides direct evidence of the C2-C3 bond, while the enhanced signal intensity allows for detailed study in complex environments. For researchers in drug development, polymer science, and organic synthesis, understanding and applying the principles outlined in this guide will enable a deeper and more accurate interpretation of molecular structure and reactivity, paving the way for more efficient and innovative scientific discovery.

References

-

Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Available at: [Link]

-

Heinen, W., et al. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Heinen, W., et al. (2021). 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available at: [Link]

-

Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

Frontiers in Chemistry. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available at: [Link]

-

Royal Society of Chemistry. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Available at: [Link]

-

ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Wikipedia. (n.d.). Maleic anhydride. Available at: [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]

-

Experiment #4. (n.d.). Diels Alder Reaction. Available at: [Link]

-

ResearchGate. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Available at: [Link]

-

Richard Turton. (n.d.). Production of Maleic Anhydride. Available at: [Link]

-

OSTI.GOV. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Available at: [Link]

-

SpectraBase. (n.d.). Maleic anhydride - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. isotope.com [isotope.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Isotopic Purity of Maleic Anhydride-2,3-¹³C₂

Introduction: The Critical Role of Isotopic Purity in Research and Development

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the realms of metabolism, pharmacokinetics, and quantitative bioanalysis.[1][2] By replacing specific atoms with their heavier, stable isotopes, we can trace the journey of molecules through complex biological systems. Maleic anhydride-2,3-¹³C₂, a derivative of the versatile industrial chemical maleic anhydride, serves as a key building block in the synthesis of labeled tracers for such studies.[3][4][5][6] The integrity of data derived from studies employing Maleic anhydride-2,3-¹³C₂ is fundamentally dependent on its isotopic purity. This guide provides an in-depth technical overview of the methodologies and critical considerations for the comprehensive characterization of the isotopic and chemical purity of Maleic anhydride-2,3-¹³C₂.

Defining Purity: A Two-Fold Concept

For an isotopically labeled compound like Maleic anhydride-2,3-¹³C₂, "purity" is a multifaceted concept encompassing both its chemical and isotopic composition.

-

Chemical Purity: This refers to the proportion of the material that is chemically maleic anhydride, irrespective of its isotopic composition. Impurities could include starting materials, byproducts from the synthesis, or degradation products.[4]

-

Isotopic Purity (or Isotopic Enrichment): This quantifies the extent to which the intended atoms have been replaced by the desired isotope. For Maleic anhydride-2,3-¹³C₂, this specifically refers to the percentage of molecules in which both the C2 and C3 carbon atoms are ¹³C.

The Synthetic Pathway: A Source of Potential Impurities

The synthesis of Maleic anhydride-2,3-¹³C₂ typically involves the oxidation of a ¹³C-labeled four-carbon precursor, such as n-butane-¹³C₄. Understanding the synthetic route is crucial as it informs the potential chemical and isotopic impurities that may be present.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} caption [label="Synthetic Pathway and Potential Impurities", fontcolor="#5F6368", fontsize=12]; end

Caption: A simplified schematic of the synthesis of Maleic anhydride-2,3-¹³C₂ and the potential chemical and isotopic impurities that can arise.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the robust characterization of Maleic anhydride-2,3-¹³C₂. This typically involves a combination of chromatographic and spectroscopic techniques.

I. Assessment of Chemical Purity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing chemical purity.

Table 1: Chromatographic Methods for Chemical Purity Analysis

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Analytes Detected |

| GC | Polar capillary column (e.g., PEG or cyanopropylsiloxane) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Volatile impurities: residual solvents, unreacted precursors, volatile byproducts. |

| HPLC | Reversed-phase C18 | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) | UV-Vis (210-220 nm) | Non-volatile impurities: maleic acid, fumaric acid, other organic acids. |

-

Standard Preparation: Prepare a stock solution of a certified reference standard of unlabeled maleic anhydride in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Maleic anhydride-2,3-¹³C₂ sample in the same solvent as the standard.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm

-

-

Analysis: Inject the standards and the sample. Identify and quantify impurities by comparing their retention times and peak areas to those of known standards. The purity is calculated as the area of the main peak divided by the total area of all peaks.

II. Determination of Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold-standard techniques for determining isotopic enrichment.

NMR spectroscopy provides a direct, non-destructive method for determining isotopic purity and can also offer insights into the positional distribution of the ¹³C label. Both ¹H and ¹³C NMR are valuable.

-

¹H NMR: The presence of a ¹³C atom adjacent to a proton results in a splitting of the proton signal into a doublet (¹J-coupling). By comparing the integrals of the satellite peaks (from ¹³C-bound protons) to the central peak (from ¹²C-bound protons), the isotopic enrichment can be estimated. However, for highly enriched samples, the central peak will be very small, making this method less precise. The presence of ¹³C also induces small changes in the chemical shift of adjacent protons, which can be observed in high-resolution spectra.[7][8]

-

Quantitative ¹³C NMR (q¹³C NMR): This is a more direct and accurate method for determining isotopic enrichment.[9][10]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

} caption [label="Workflow for Quantitative ¹³C NMR Analysis", fontcolor="#5F6368", fontsize=12]; end

Caption: A workflow diagram illustrating the key steps for quantitative ¹³C NMR analysis to determine isotopic enrichment.

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of Maleic anhydride-2,3-¹³C₂ into an NMR tube.

-

Add a deuterated solvent with a known ¹³C signal or a suitable internal standard if absolute quantification is desired. Acetone-d₆ is a good choice as it dissolves maleic anhydride well.

-

To ensure accurate quantification, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) should be added to shorten the long T₁ relaxation times of the carbonyl carbons.[11]

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrals.[11]

-

Set a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to allow for complete relaxation between pulses.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbons and any signals from unlabeled species.

-

The isotopic enrichment is calculated as:

-

% Enrichment = (Area of ¹³C signal / (Area of ¹³C signal + Area of ¹²C signal)) x 100

-

Note: The ¹²C signal is often too small to be accurately integrated in highly enriched samples. In such cases, the presence of any significant ¹²C signal indicates incomplete labeling.

-

-

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is exceptionally well-suited for determining isotopic enrichment.[1][12]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];

} caption [label="General Workflow for MS-based Isotopic Purity Analysis", fontcolor="#5F6368", fontsize=12]; end

Caption: A generalized workflow for determining isotopic purity using mass spectrometry.

-

Sample Preparation: Dissolve a small amount of Maleic anhydride-2,3-¹³C₂ in a volatile solvent compatible with the chosen ionization source (e.g., acetonitrile for Electrospray Ionization - ESI).

-

MS Analysis:

-

Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Acquire the mass spectrum in the appropriate mass range. For Maleic anhydride-2,3-¹³C₂, the expected molecular ion [M]⁺ or [M+H]⁺ would be around m/z 100 or 101, respectively.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues:

-

M+0: Unlabeled maleic anhydride (C₄H₂O₃)

-

M+1: Maleic anhydride with one ¹³C atom

-

M+2: Maleic anhydride-2,3-¹³C₂ (¹²C₂¹³C₂H₂O₃)

-

-

Correction for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C (approx. 1.1%) and other isotopes (e.g., ¹⁷O, ¹⁸O).[13][14] This is a critical step to avoid overestimating the isotopic enrichment. Several algorithms and software packages are available for this correction.[15]

-

Calculation of Isotopic Enrichment: After correction, the isotopic enrichment is calculated from the relative intensities of the isotopologue peaks.

-

% Enrichment = (Intensity of M+2 peak / Sum of intensities of all isotopologue peaks) x 100

-

-

Table 2: Expected Mass Isotopologues of Maleic Anhydride

| Isotopologue | Formula | Nominal Mass | Expected Relative Abundance (in a 99% enriched sample) |

| M+0 | ¹²C₄H₂O₃ | 98 | Very Low |

| M+1 | ¹²C₃¹³C₁H₂O₃ | 99 | Low |

| M+2 | ¹²C₂¹³C₂H₂O₃ | 100 | High (Target) |

Ensuring Trustworthiness: A Self-Validating System

A robust quality control system for Maleic anhydride-2,3-¹³C₂ should be self-validating, integrating orthogonal analytical techniques to confirm purity.

-

Concordance of Methods: The isotopic enrichment values obtained from q¹³C NMR and high-resolution MS should be in close agreement. Discrepancies may indicate issues with one of the analytical methods or the presence of an unexpected impurity.

-

Use of Certified Reference Materials: While a certified standard for Maleic anhydride-2,3-¹³C₂ may not be readily available, the analytical instrumentation should be calibrated and validated using appropriate unlabeled standards.

-

Comprehensive Certificate of Analysis: A thorough Certificate of Analysis should accompany the product, detailing the results from all chemical and isotopic purity tests, the methods used, and the date of analysis.[16]

While there are no specific USP or EP monographs for Maleic anhydride-2,3-¹³C₂, the principles of quality control for pharmaceutical ingredients and labeled compounds provide a strong framework for ensuring its quality and suitability for research.[17][18]

Conclusion

The determination of the isotopic purity of Maleic anhydride-2,3-¹³C₂ is a critical step in ensuring the validity of research in which it is employed. A comprehensive analytical approach, combining chromatographic and spectroscopic techniques, is essential for a complete characterization of both its chemical and isotopic purity. By understanding the potential impurities arising from its synthesis and applying rigorous, validated analytical methods, researchers can have confidence in the quality of this important labeled compound and the integrity of their experimental data.

References

-

Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(13), 2053–2058. Retrieved from [Link]

-

Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(37), 12516–12524. Retrieved from [Link]

-

Lee, W. N. (1993). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 28(10), 1108-1112. Retrieved from [Link]

-

Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2021). Isotopic Distribution Calibration for Mass Spectrometry. American Chemical Society. Retrieved from [Link]

-

Wahl, S. A., Dauner, M., & Wiechert, W. (2004). The importance of accurately correcting for the natural abundance of stable isotopes. Biotechnology and Bioengineering, 85(3), 259-264. Retrieved from [Link]

-

Lewis, I. A., Schommer, S. C., & Markley, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. Retrieved from [Link]

-

Remaud, G. S., & Akoka, S. (2017). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 89(17), 9426–9432. Retrieved from [Link]

-

Metz, T. O., Zhang, Q., & Page, J. S. (2010). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 1(1), 3-20. Retrieved from [Link]

-

Labeled Compounds for Pharmaceutical Research. (2025). Pharma Industry Review. Retrieved from [Link]

-

Yost, C. K., & Shurina, R. D. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 449. Retrieved from [Link]

-

Koskela, T., et al. (2009). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic Resonance in Chemistry, 47(10), 866-872. Retrieved from [Link]

-

De Leoz, M. L. A., et al. (2021). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 32(10), 2733-2740. Retrieved from [Link]

-

Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved from [Link]

-

Maleic Anhydride. (n.d.). PubChem. Retrieved from [Link]

-

Schmidt, H. L. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 2(1-2), 31-43. Retrieved from [Link]

-

de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 81(24), 10103–10111. Retrieved from [Link]

-

Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health. Retrieved from [Link]

-

Koster, R. A., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 592-603. Retrieved from [Link]

-

Meier-Augenstein, W., & Schulten, H. R. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry, 31(8), 917-922. Retrieved from [Link]

-

Consonni, R., & Cagliani, L. R. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. Retrieved from [Link]

-

Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved from [Link]

-

Facey, G. (2007). How Can I Get a Quantitative 13 C NMR Spectrum?. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Maleic anhydride. (n.d.). Wikipedia. Retrieved from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved from [Link]

-

Reactions Involving Maleic Anhydride. (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. scbt.com [scbt.com]

- 7. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 12. mdpi.com [mdpi.com]

- 13. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. en-trust.at [en-trust.at]

- 16. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. uspnf.com [uspnf.com]

A Technical Guide to Maleic Anhydride-2,3-¹³C₂: Sourcing, Synthesis, and Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Maleic Anhydride-2,3-¹³C₂, a stable isotope-labeled compound crucial for a range of sophisticated research applications. From commercial sourcing and a detailed look into its synthesis to practical, field-proven experimental protocols, this document serves as a comprehensive resource for professionals in drug development, materials science, and proteomics.

Introduction: The Significance of ¹³C Labeling in Maleic Anhydride

Maleic anhydride, a cyclic dicarboxylic anhydride, is a versatile reagent in organic synthesis and polymer chemistry.[1] The introduction of two ¹³C isotopes at the 2 and 3 positions of the furan-2,5-dione ring provides a powerful tool for mechanistic and structural elucidation. The specific labeling allows for unambiguous tracking of the carbon backbone in chemical reactions and biological systems, primarily through ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][3] This isotopic enrichment is particularly valuable in drug metabolism studies, metabolic flux analysis, and in characterizing the molecular architecture of complex polymers.[3]

Commercial Availability of Maleic Anhydride-2,3-¹³C₂

Several reputable suppliers specialize in the provision of high-purity, isotopically labeled compounds for research purposes. The following table summarizes the key commercial sources for Maleic Anhydride-2,3-¹³C₂.

| Supplier | Product Name | CAS Number | Isotopic Purity | Molecular Weight |

| Sigma-Aldrich | Maleic anhydride-2,3-¹³C₂ | 41403-35-4 | 99 atom % ¹³C | 100.04 |

| Cambridge Isotope Laboratories, Inc. | Maleic anhydride (2,3-¹³C₂, 99%) | 41403-35-4 | 99% | 100.04 |

| Santa Cruz Biotechnology, Inc. | Maleic anhydride-2,3-¹³C₂ | 41403-35-4 | Not Specified | 100.04 |

| Alfa Chemistry | Maleic anhydride (2,3-¹³C₂) | 41403-35-4 | Not Specified | 100.04 |

Synthesis Pathway: A Plausible Route to Labeled Maleic Anhydride

While detailed proprietary synthesis methods are seldom fully disclosed, a scientifically sound pathway for the synthesis of Maleic Anhydride-2,3-¹³C₂ can be postulated based on available literature. One reported synthesis starts from [2-¹³C]acetic acid.[2] A plausible multi-step synthesis is outlined below. The causality behind these steps lies in the strategic construction of the four-carbon backbone with the desired isotopic labels in place, followed by cyclization and dehydration.

Caption: Plausible synthesis pathway for Maleic Anhydride-2,3-¹³C₂.

This proposed pathway ensures the precise placement of the ¹³C labels, which is critical for subsequent analytical applications. The final dehydration of labeled maleic acid is a standard procedure, often achieved through azeotropic distillation.[4][5][6]

Core Applications and Experimental Protocols

The bifunctional nature and isotopic labeling of Maleic Anhydride-2,3-¹³C₂ make it a valuable tool in several research domains.

Mechanistic Studies of Diels-Alder Reactions via ¹³C NMR

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. Using ¹³C-labeled maleic anhydride allows for a detailed investigation of the reaction mechanism and the stereochemistry of the resulting adducts through ¹³C NMR spectroscopy.

This protocol describes a classic Diels-Alder reaction, adapted for the use of the labeled dienophile. The primary objective is to synthesize the furan-maleic anhydride adduct and to analyze its structure, demonstrating the utility of the ¹³C labels.

Materials:

-

Maleic Anhydride-2,3-¹³C₂ (400 mg)

-

Furan (0.4 mL)

-

Ethyl acetate (2 mL)

-

Acetone (minimal amount for recrystallization)

-

Hexane

-

Deuterated chloroform (CDCl₃) or acetone-d₆ for NMR analysis

-

NMR tube, vials, pipettes, graduated cylinders

Step-by-Step Methodology:

-

Reaction Setup: In a clean vial, dissolve 400 mg of Maleic Anhydride-2,3-¹³C₂ in 2 mL of ethyl acetate.

-

Addition of Diene: To this solution, add 0.4 mL of furan.

-

Crystallization: Seal the vial and allow it to stand at room temperature or in a refrigerator to facilitate the crystallization of the Diels-Alder adduct. The reaction can be monitored for completion by thin-layer chromatography.

-

Isolation of Product: Once crystallization is complete, carefully remove the excess solvent using a pipette.

-

Recrystallization (Purification): Dissolve the crystals in a minimal amount of acetone. Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize to obtain a purified product.

-

Drying: Isolate the purified crystals and allow them to air dry.

-

NMR Sample Preparation: Accurately weigh a small amount of the dried product and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The positions and couplings of the ¹³C-labeled carbons in the product will provide definitive structural information about the adduct. The presence of adjacent ¹³C labels allows for the observation of ¹³C-¹³C coupling constants, providing further structural insights.[2]

Caption: Workflow for Diels-Alder reaction and subsequent ¹³C NMR analysis.

Probing Polymer Structures: Grafting onto Polyolefins

Maleic anhydride is frequently grafted onto polymer backbones, such as polyethylene, to enhance properties like adhesion and compatibility.[3][7] The use of Maleic Anhydride-2,3-¹³C₂ has been instrumental in elucidating the precise structure of these grafts.[2][3][8] Through advanced NMR techniques like 1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), researchers can suppress the natural abundance ¹³C signals from the polymer backbone and selectively observe the signals from the labeled grafts, revealing details about their attachment sites and whether they exist as single units or short oligomers.[2][8]

Quantitative Proteomics and Peptide Labeling

In the field of proteomics, maleic anhydride is used to reversibly block amino groups in proteins and peptides.[9] This modification can be advantageous for protein quantification. A stable isotope-labeled version, such as Maleic Anhydride-2,3-¹³C₂, can be employed in quantitative proteomics workflows. By labeling the peptides of one sample with the ¹³C₂-labeled anhydride and another with the unlabeled counterpart, the relative abundance of proteins can be accurately determined by mass spectrometry.[9] This approach offers a simple and cost-effective method for stable isotope labeling.[9]

Safety and Handling

Maleic anhydride is a corrosive and toxic substance that can cause severe skin burns and eye damage.[10] It is also a respiratory sensitizer. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

Maleic Anhydride-2,3-¹³C₂ is a powerful and versatile tool for researchers in organic chemistry, polymer science, and proteomics. Its commercial availability and the clear analytical advantages conferred by its specific isotopic labeling enable detailed mechanistic and structural studies that would be challenging with the unlabeled compound. The protocols and information provided in this guide are intended to equip scientists with the foundational knowledge to effectively source and utilize this valuable research chemical.

References

-

Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure. Retrieved from [Link]

- Heinen, W., Rosenmöller, C. H., Wenzel, C. B., de Groot, H. J. M., Lugtenburg, J., & van Duin, M. (1996). ¹³C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene-Propene Copolymers. Macromolecules, 29(4), 1151–1157.

-

CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from [Link]

- Wang, H., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical Chemistry, 89(17), 9348–9355.

- Yang, G., et al. (2002). Structural characterization of maleic anhydride grafted polyethylene by ¹³C NMR spectroscopy. Polymer Journal, 34(8), 586-590.

-

Diels Alder Reaction. (n.d.). Edubirdie. Retrieved from [Link]

- Heinen, W., et al. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules.

- Yang, G., et al. (2002). Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. Semantic Scholar.

- Al-Mutabagani, L. A., et al. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers in Chemistry, 11.

- Sannikov, O., et al. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

- Sannikov, O., et al. (2019). (PDF) Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

-

Maleic anhydride. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Spence, L. U., & Mitchell, J. O. (1939). U.S. Patent No. 2,166,556. Washington, DC: U.S.

-

Conversion of maleic acid into fumaric acid. (2012, October 29). Sciencemadness.org. Retrieved from [Link]

- Wojtkiewicz, A. M., et al. (2023). An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples. Clinical Proteomics, 20(1), 21.

-

Fumaric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Whiteaker, J. R., et al. (2017). Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury. Molecular & Cellular Proteomics, 16(8), 1378–1391.

- Nystrom, R. F., Loo, Y. H., & Leak, J. C. (1951). Synthesis of Fumaric Acid-2-C¹⁴ and Maleic Anhydride-2-C¹⁴. Journal of the American Chemical Society, 73(7), 3474–3475.

- Dehydration of maleic acid to form maleic anhydride. (1983). U.S.

- Method for the preparation of fumaric acid. (1950). U.S.

-

AP-42, CH 6.14: Maleic Anhydride. (n.d.). EPA. Retrieved from [Link]

-

Experiment II - Isomerization of maleic acid to fumaric acid. (2021, February 4). YouTube. Retrieved from [Link]

- Addona, T. A., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Journal of Proteomics, 150, 34-43.

-

Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. (2022, September 15). YouTube. Retrieved from [Link]

Sources

- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. researchgate.net [researchgate.net]

- 4. US2166556A - Conversion of maleic acid to maleio anhydride - Google Patents [patents.google.com]

- 5. Maleic anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. US4414398A - Dehydration of maleic acid to form maleic anhydride - Google Patents [patents.google.com]

- 7. Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Safety and Handling of 13C Labeled Maleic Anhydride

This guide provides comprehensive technical information and best practices for the safe handling, storage, and disposal of 13C labeled maleic anhydride. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are central to this document, ensuring that the provided protocols are not only scientifically sound but also validated by practical field experience.

Introduction: The Significance of 13C Labeled Maleic Anhydride

Maleic anhydride is a versatile organic compound with the formula C₂H₂(CO)₂O, serving as a crucial building block in the synthesis of coatings, polymers, and other valuable chemicals.[1] The introduction of a stable carbon-13 (¹³C) isotope into the maleic anhydride molecule creates a powerful tool for a variety of scientific investigations. This isotopic labeling allows researchers to track the molecule's fate in chemical reactions and biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

The primary advantage of using a stable isotope like ¹³C is that it is not radioactive, which simplifies handling and disposal procedures compared to radiolabeled compounds.[3] However, the chemical reactivity and inherent hazards of the maleic anhydride molecule remain unchanged. Therefore, a thorough understanding of its safety profile is paramount.

Hazard Identification and Risk Assessment

13C labeled maleic anhydride shares the same hazard profile as its unlabeled counterpart. It is a colorless or white solid with a strong, acrid odor.[1] The primary hazards associated with maleic anhydride are:

-

Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract.[4][5] Contact can cause severe burns.[6]

-

Sensitization: It is a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[7][8]

-

Toxicity: The compound is harmful if swallowed.[8] Prolonged or repeated exposure through inhalation can cause damage to the respiratory system and kidneys.[7][8]

-

Reactivity: Maleic anhydride reacts exothermically with water to form maleic acid.[9] It can also react violently with strong bases, oxidizing agents, and certain metals.[9][10]

Isotopic Labeling Considerations

While the ¹³C isotope itself does not introduce new chemical hazards, it is crucial to be aware of the following:

-

Cost: Isotopically labeled compounds are significantly more expensive than their unlabeled counterparts. This financial consideration underscores the importance of meticulous handling to prevent waste due to spills or contamination.

-

Purity: The chemical and isotopic purity of the labeled compound is critical for experimental success. Proper storage is essential to prevent degradation.[11]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with 13C labeled maleic anhydride. The following guidelines are based on established safety data and best practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling maleic anhydride:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against dust, splashes, and vapors which can cause severe eye damage.[12] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., butyl rubber, neoprene). | Prevents skin contact which can lead to severe burns and sensitization.[12][13] |

| Body Protection | A lab coat, and for larger quantities, chemical-resistant coveralls. | Protects the skin from accidental spills and contamination.[13] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential for preventing inhalation of dust and vapors, which are highly irritating and can cause sensitization and organ damage.[7][12] |

Engineering Controls

Engineering controls are designed to minimize hazards at the source.

-

Chemical Fume Hood: All handling of solid and molten maleic anhydride should be conducted in a well-ventilated chemical fume hood.[12]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[14]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Containers: Keep the container tightly closed in a cool, dry, and well-ventilated area.[6][15]

-

Incompatibilities: Store separately from incompatible materials such as strong bases, oxidizing agents, and water.[9][10]

-

Moisture: Protect from moisture, as it reacts with water to form maleic acid.[9]

Experimental Workflows and Protocols

Step-by-Step Protocol for Preparing a Solution of 13C Labeled Maleic Anhydride

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: Carefully weigh the desired amount of 13C labeled maleic anhydride in a tared, clean, and dry glass container.

-

Solvent Addition: Slowly add the appropriate anhydrous solvent to the container while gently stirring to dissolve the solid. Be aware that the dissolution process may be exothermic.

-

Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light and moisture.

Diagram of a Safe Handling Workflow

Caption: A typical workflow for safely handling 13C labeled maleic anhydride.